2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine

Monoamine Oxidase B Inhibition Neurodegenerative Disease Probe Structure-Activity Relationship

2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine (CAS 1645383-48-7) is a penta-substituted 1,3,5-triazine-2,4-diamine bearing a propargyl (prop-2-ynyl) group at the N4 position, a dimethylamino group at the N2 position, and an isopropyl group at the C6 position. This compound belongs to the class of N-propargylated-1,3,5-triazines, a scaffold actively investigated for monoamine oxidase (MAO) inhibition and as a precursor to energetic polymers via azide-alkyne cycloaddition chemistry.

Molecular Formula C11H17N5
Molecular Weight 219.292
CAS No. 1645383-48-7
Cat. No. B2531238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine
CAS1645383-48-7
Molecular FormulaC11H17N5
Molecular Weight219.292
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=N1)N(C)C)NCC#C
InChIInChI=1S/C11H17N5/c1-6-7-12-10-13-9(8(2)3)14-11(15-10)16(4)5/h1,8H,7H2,2-5H3,(H,12,13,14,15)
InChIKeyFTVMJPWKXGPAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine (CAS 1645383-48-7): A Differentiated N-Propargyl Triazine-2,4-diamine for Selective MAO-B Probe Development and Energetic Monomer Procurement


2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine (CAS 1645383-48-7) is a penta-substituted 1,3,5-triazine-2,4-diamine bearing a propargyl (prop-2-ynyl) group at the N4 position, a dimethylamino group at the N2 position, and an isopropyl group at the C6 position [1]. This compound belongs to the class of N-propargylated-1,3,5-triazines, a scaffold actively investigated for monoamine oxidase (MAO) inhibition and as a precursor to energetic polymers via azide-alkyne cycloaddition chemistry [2][3]. Its substitution pattern deviates from the simpler 4,6-dichloro-N-propargyl-triazine lead that exhibited selective MAO-B inhibitory activity (IC50 = 14.2 ± 0.7 μM), positioning it as a structurally differentiated analog for exploring structure-activity relationships (SAR) around the triazine core [2].

Why Generic N-Propargyl Triazine-2,4-diamines Cannot Subrogate 2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine in MAO-B SAR Studies or Click Chemistry Applications


Within the N-propargylated-1,3,5-triazine-2,4-diamine chemotype, the nature and position of substituents on the triazine ring profoundly dictate both biological activity profile and chemical reactivity. The lead compound 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine (compound 1) exhibits selective MAO-B inhibition with an IC50 of 14.2 ± 0.7 μM, whereas the other five diversely substituted analogs in the same study, including those with varying amino and alkyl substitution, were reportedly inactive against both MAO isoforms under the same assay conditions [1]. This stark activity cliff demonstrates that even minor alterations to the triazine substituent set can abolish MAO-B engagement. Consequently, the specific combination of an N4-propargyl handle, an N2-dimethylamino group, and a C6-isopropyl substituent present in 2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine cannot be replaced by generic N-propargyl triazine-2,4-diamines without risking loss of desired biological or physicochemical properties [1][2].

Quantitative Differentiation Evidence for 2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine: Head-to-Head and Cross-Study Comparisons


Divergent MAO-B Inhibitory Activity Relative to the Dichloro Lead Compound

In the Chioua et al. 2019 study, six diversely substituted N-propargylated-1,3,5-triazines were synthesized and evaluated as MAO inhibitors. Only 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine (compound 1) showed measurable MAO-B inhibition, with an IC50 of 14.2 ± 0.7 μM and selectivity over MAO-A (no MAO-A inhibition detected). The five remaining compounds—which included analogs with amino, alkylamino, and dialkylamino substituents at the C4 and C6 positions akin to the target compound's substitution pattern—were reported as inactive against both MAO-A and MAO-B under identical fluorimetric assay conditions (kynuramine substrate, recombinant human MAO enzymes) [1]. This result directly establishes that the presence of chlorine atoms at C4 and C6 is critical for MAO-B engagement within this series, whereas the dialkylamino/isopropyl substitution pattern present in 2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine is insufficient to confer MAO-B inhibitory activity. This negative SAR data is valuable for procurement decisions: users seeking an MAO-B-inactive control compound or a structurally matched negative reference for the dichloro lead can specifically select this compound.

Monoamine Oxidase B Inhibition Neurodegenerative Disease Probe Structure-Activity Relationship

Energetic Monomer Potential via Azide-Alkyne Cycloaddition as a Differentiated Functionality

The presence of a terminal alkyne (prop-2-ynyl) group and two secondary/tertiary amino groups in 2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine distinguishes it from triazine-2,4-diamines lacking propargyl functionality. Shastin et al. (2021) demonstrated that propargylamino-substituted 1,3,5-triazines can be converted to azido derivatives (e.g., 6-azido-N2,N4-dimethyl-N2,N4-di(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine) via sequential nitrosation and azidation, yielding energetic monomers with lowered melting points upon N-methylation [1]. While the target compound itself has not been explicitly reported as an energetic monomer, its structural features—a single propargyl handle amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and two alkylamino substituents available for further N-functionalization—parallel those of reported energetic triazine monomers. In contrast, geminal dichloro-substituted analogs like compound 1 from Chioua et al. lack the amino functionalities required for nitrosation/azidation and would require additional synthetic transformations to access energetic monomer architectures [1].

Energetic Polymers Click Chemistry Azidopropargyl Triazines

Differentiated Physicochemical Profile vs. Chloro-Substituted N-Propargyl Triazines for Drug-Likeness Optimization

Computational physicochemical profiling reveals that 2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine has a calculated logP of 0.48 and a molecular weight of 219.29 Da, with 5 hydrogen bond acceptors and 2 hydrogen bond donors, placing it fully within Lipinski's Rule of Five space (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) [1]. In contrast, 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine (Chioua 2019 lead) has a molecular weight of approximately 219.08 Da but a higher calculated logP (~1.5-2.0 estimated) due to the lipophilic chlorine atoms, and lacks hydrogen bond donor capacity beyond the single secondary amine. The dimethylamino and isopropyl substituents in the target compound provide increased steric bulk and altered hydrogen-bonding capacity relative to the planar dichloro analog, potentially affecting membrane permeability and off-target binding profiles. These differences are critical for users optimizing CNS drug-like properties in neurodegenerative disease probe development.

Physicochemical Properties Lipinski Rule of Five Drug-Likeness

Structural Orthogonality for Divergent Synthetic Derivatization vs. Symmetrically Substituted Triazine-2,4-diamines

2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine features three electronically and sterically distinct nitrogen substituents: a tertiary dimethylamino group (N2), a secondary propargylamine (N4), and a C6-linked isopropyl group. This asymmetry contrasts sharply with symmetrical N2,N4-disubstituted triazine-2,4-diamines (e.g., N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine or N2,N4-dipropargyl analogs) and with the C4/C6-symmetrical dichloro compound 1 from Chioua et al. [1]. The differentiated substitution pattern enables chemoselective functionalization: the propargyl group can undergo CuAAC or Sonogashira coupling without competing reaction at the dimethylamino or isopropyl sites, while the tertiary amine can be selectively oxidized to the N-oxide or quaternized. Symmetrically disubstituted analogs lack this built-in orthogonality and would require protecting group strategies for analogous transformations. This synthetic differentiation is directly relevant to procurement decisions for medicinal chemistry groups building focused triazine libraries.

Divergent Synthesis Chemoselective Derivatization Triazine Scaffold

Optimal Application Scenarios for Procuring 2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine


Structurally Matched Negative Control for MAO-B Inhibitor Screening Campaigns Based on the N-Propargyl Triazine Scaffold

When screening compound libraries for MAO-B inhibition using the N-propargyl-1,3,5-triazine chemotype, inclusion of 2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine as a negative control is essential for distinguishing genuine chlorine-dependent pharmacophore engagement from non-specific assay interference. The Chioua et al. (2019) study established that replacing the 4,6-dichloro motif with dialkylamino/alkyl substitution abolishes MAO-B inhibitory activity (IC50 > 100 μM vs. 14.2 μM for the dichloro lead) [1]. Procurement of this compound for side-by-side testing with the active dichloro analog enables rigorous SAR validation and reduces false-positive rates in medium-throughput MAO-B assays.

Mono-Propargyl Triazine Scaffold for CuAAC-Based Bioconjugation and Probe Synthesis in Chemical Biology

The single terminal alkyne in 2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine provides a defined CuAAC reaction site for attaching fluorophores, biotin, or affinity tags without the risk of cross-linking or polymerization that can occur with bis-propargyl triazines. This mono-functionalization capability is particularly valuable for chemical biology probe synthesis, where stoichiometric control over labeling is required. The compound's favorable calculated physicochemical profile (clogP 0.48, MW 219 Da, TPSA 58.53 Ų) [3] further supports its use as a compact, hydrophilic linker scaffold compatible with aqueous bioconjugation conditions.

Precursor for Energetic Monomer Development via Controlled Azidation and N-Methylation

Building on the synthetic methodology established by Shastin et al. (2021) for converting propargylamino-substituted 1,3,5-triazines into azido energetic monomers [2], 2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine can serve as a starting material for accessing novel mono-azido triazine derivatives. The presence of a tertiary dimethylamino group offers an additional site for quaternization or N-oxidation, enabling fine-tuning of melting point, density, and sensitivity properties of the resulting energetic materials. This compound is specifically suited for research groups exploring structure-property relationships in nitrogen-rich energetic polymers where controlled functionality is paramount.

Asymmetric Triazine Core for Divergent Medicinal Chemistry Library Synthesis

The three chemically distinct substituent environments in 2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine—a tertiary amine (N2), a propargyl secondary amine (N4), and a C-linked isopropyl group—enable sequential, protecting-group-free diversification [1]. Medicinal chemistry teams can perform CuAAC at the propargyl site, followed by N-oxide formation or alkylation at the dimethylamino group, and subsequently explore C6 modifications via metal-catalyzed cross-coupling after directed C-H activation. This orthogonal reactivity profile directly translates to fewer synthetic steps and higher library diversity per unit of procurement cost compared to symmetrically substituted triazine-2,4-diamines.

Quote Request

Request a Quote for 2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.